rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans
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Overview
Description
rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans exerts its effects is not well-documented. it is likely to involve interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]ethan-1-amine hydrochloride, trans
- rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]ethanol, trans
Uniqueness
rac-2-[(1R,2S)-2-(trifluoromethyl)cyclobutyl]acetic acid, trans is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
2613300-15-3 |
---|---|
Molecular Formula |
C7H9F3O2 |
Molecular Weight |
182.1 |
Purity |
95 |
Origin of Product |
United States |
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